

Crystal Structure of Methyl 4-bromobenzoate: A Technical Guide

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Compound of Interest

Compound Name: **Methyl 4-bromobenzoate**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **methyl 4-bromobenzoate**, a key intermediate in organic synthesis. The document outlines the precise three-dimensional arrangement of atoms in the solid state, supported by comprehensive crystallographic data. Detailed experimental protocols for both the synthesis of the compound and its structural determination via single-crystal X-ray diffraction are presented to facilitate replication and further research.

Crystallographic Data

The crystal structure of **methyl 4-bromobenzoate** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group $Pbca$.^[1] The molecules are observed to be nearly planar.^[1] Key crystallographic data and refinement details are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for **Methyl 4-bromobenzoate**.

Parameter	Value
Empirical Formula	C ₈ H ₇ BrO ₂
Formula Weight	215.05 g/mol
Temperature	173 K
Wavelength	0.71073 Å
Crystal System	Orthorhombic
Space Group	Pbca
Unit Cell Dimensions	
a	23.100 (4) Å
b	5.8921 (8) Å
c	11.765 (2) Å
α	90°
β	90°
γ	90°
Volume	1600.4 (3) Å ³
Z	8
Density (calculated)	1.785 Mg/m ³
Absorption Coefficient	5.27 mm ⁻¹
F(000)	848
Data Collection	
Diffractometer	Stoe IPDS-II
Theta range for data collection	2.4 to 24.9°
Reflections collected	10202
Independent reflections	1375 [R(int) = 0.093]

Refinement

Refinement method	Full-matrix least-squares on F^2
Data / restraints / parameters	1375 / 0 / 101
Goodness-of-fit on F^2	1.05
Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.041, wR_2 = 0.093$
R indices (all data)	$R_1 = 0.063, wR_2 = 0.101$

(Data sourced from Bolte & Wissler, 2006)[[1](#)]

Atomic Coordinates and Displacement Parameters

The fractional atomic coordinates and equivalent isotropic displacement parameters for all non-hydrogen atoms are provided in Table 2.

Table 2: Atomic Coordinates ($\times 10^4$) and Equivalent Isotropic Displacement Parameters ($\text{\AA}^2 \times 10^3$) for **Methyl 4-bromobenzoate**.

Atom	x	y	z	U(eq)
Br(1)	1150(1)	2052(1)	8868(1)	37(1)
O(1)	1056(3)	3753(5)	5401(2)	37(1)
O(2)	1480(3)	7202(5)	5787(2)	34(1)
C(1)	1265(3)	4331(7)	6599(2)	27(1)
C(2)	1598(4)	5756(7)	7110(2)	27(1)
C(3)	1576(4)	5085(7)	7780(2)	29(1)
C(4)	1198(3)	2977(8)	7941(2)	27(1)
C(5)	865(3)	1521(7)	7444(2)	26(1)
C(6)	902(3)	2191(7)	6771(2)	29(1)
C(7)	1255(3)	4996(7)	5866(2)	28(1)
C(8)	1422(4)	8043(9)	5096(2)	41(1)

(Data sourced from Bolte & Wissler, 2006)[1]

Selected Bond Lengths and Angles

Selected intramolecular bond lengths and angles are presented in Tables 3 and 4, respectively. These values are crucial for understanding the molecular geometry.

Table 3: Selected Bond Lengths (Å) for **Methyl 4-bromobenzoate**.

Bond	Length (Å)
Br(1)-C(4)	1.901(4)
O(1)-C(7)	1.201(6)
O(2)-C(7)	1.334(5)
O(2)-C(8)	1.450(5)
C(1)-C(2)	1.387(6)
C(1)-C(6)	1.398(6)
C(1)-C(7)	1.491(6)
C(2)-C(3)	1.371(6)
C(3)-C(4)	1.380(6)
C(4)-C(5)	1.379(6)
C(5)-C(6)	1.381(6)

(Data sourced from Bolte & Wissler, 2006)

Table 4: Selected Bond Angles (°) for **Methyl 4-bromobenzoate**.

Angle	Degrees (°)
C(7)-O(2)-C(8)	115.3(4)
C(2)-C(1)-C(6)	119.5(4)
C(2)-C(1)-C(7)	122.8(4)
C(6)-C(1)-C(7)	117.7(4)
C(3)-C(2)-C(1)	120.6(4)
C(4)-C(3)-C(2)	119.1(4)
C(5)-C(4)-C(3)	121.3(4)
C(5)-C(4)-Br(1)	119.4(3)
C(3)-C(4)-Br(1)	119.3(3)
C(6)-C(5)-C(4)	119.2(4)
C(5)-C(6)-C(1)	120.1(4)
O(1)-C(7)-O(2)	123.7(4)
O(1)-C(7)-C(1)	125.0(4)
O(2)-C(7)-C(1)	111.3(4)

(Data sourced from Bolte & Wissler, 2006)

Experimental Protocols

Synthesis of Methyl 4-bromobenzoate

Methyl 4-bromobenzoate is typically synthesized via Fischer esterification of 4-bromobenzoic acid with methanol, using a strong acid as a catalyst.

Materials:

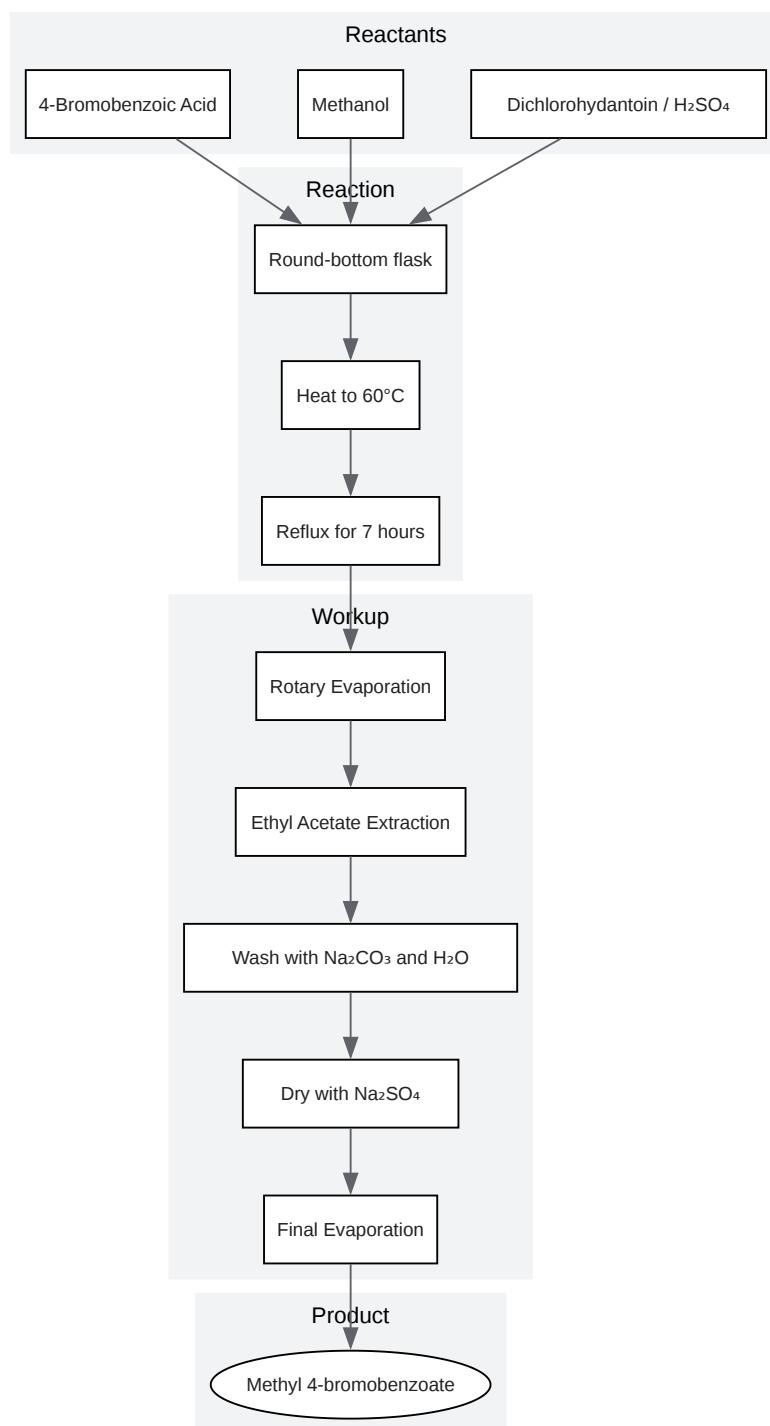
- 4-bromobenzoic acid
- Methanol (anhydrous)

- Concentrated sulfuric acid
- Ethyl acetate
- 5% Sodium carbonate solution
- Anhydrous sodium sulfate

Procedure:

- To a 50 mL round-bottom flask, add 10 mmol of 4-bromobenzoic acid and 100 mmol of methanol.
- While stirring, carefully add 1.5 mmol of dichlorohydantoin (or a catalytic amount of concentrated sulfuric acid).
- Equip the flask with a reflux condenser and heat the mixture to 60°C.
- Maintain the reaction at this temperature with continuous stirring for 7 hours.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol by rotary evaporation.
- Transfer the residue to a separatory funnel and add 20 mL of ethyl acetate.
- Wash the organic layer with a 5% sodium carbonate solution, followed by a water wash.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield **methyl 4-bromobenzoate**.[\[2\]](#)

Synthesis of Methyl 4-bromobenzoate

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Synthesis Workflow

Single-Crystal X-ray Diffraction

The following protocol outlines the general steps for the determination of the crystal structure of **methyl 4-bromobenzoate**.

Crystal Growth:

- Crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of **methyl 4-bromobenzoate** in a suitable solvent, such as methanol or an ethanol/water mixture.

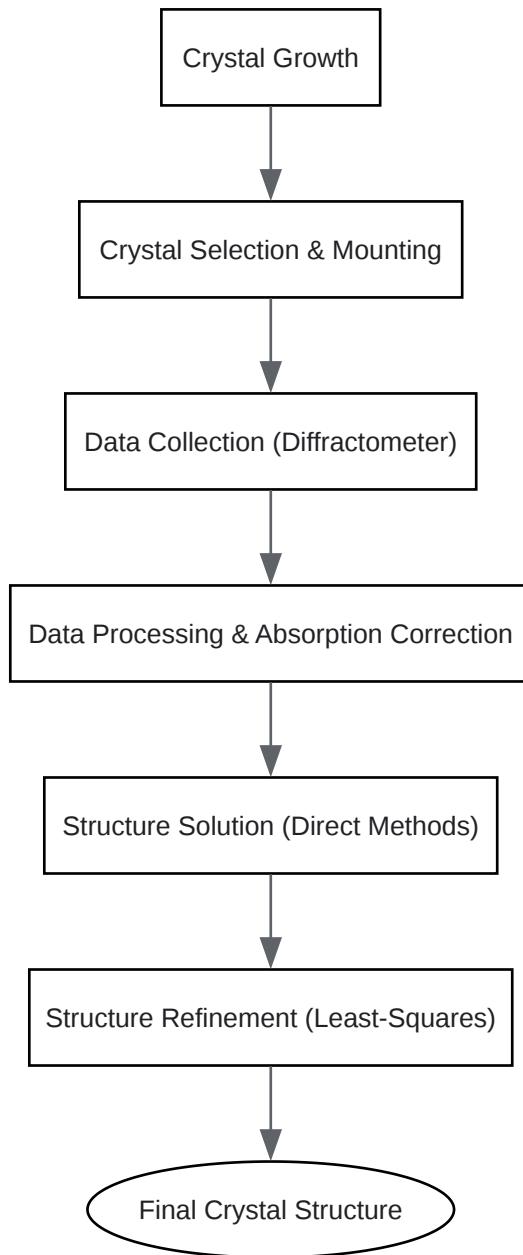
Data Collection:

- A suitable single crystal with dimensions of approximately 0.31 x 0.10 x 0.06 mm is selected and mounted on a goniometer head.[1]
- The crystal is placed in a stream of cold nitrogen gas to maintain a low temperature (e.g., 173 K) during data collection.[1]
- Data are collected using a diffractometer equipped with a Mo K α radiation source ($\lambda = 0.71073 \text{ \AA}$).[1]
- A series of ω scans are performed to collect a complete dataset.[1]
- An absorption correction is applied to the collected data.[1]

Structure Solution and Refinement:

- The structure is solved using direct methods.[1]
- The structure is then refined by full-matrix least-squares on F^2 .[1]
- Hydrogen atoms are located in a difference map and positioned geometrically, with their displacement parameters constrained to ride on their parent atoms.[1]

Single-Crystal X-ray Diffraction Workflow

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X-ray Diffraction Workflow

Molecular and Crystal Packing

The molecules of **methyl 4-bromobenzoate** are nearly planar. The crystal packing is characterized by a short Br···O interaction of 3.047 (3) Å, which links the molecules into chains. [1] The compound is isostructural with methyl 4-iodobenzoate but not with methyl 4-chlorobenzoate.[1]

This technical guide provides a comprehensive overview of the crystal structure of **methyl 4-bromobenzoate**, intended to be a valuable resource for researchers in the fields of chemistry, materials science, and drug development. The detailed data and protocols herein should facilitate further investigation and application of this compound.

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References

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